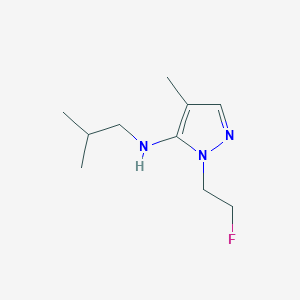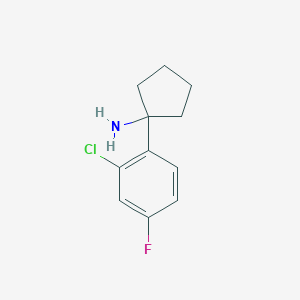![molecular formula C14H23NO5 B11745158 (4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid](/img/structure/B11745158.png)
(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acidは、ピラノ[3,2-c]ピリジンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件
(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acidの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。重要なステップには、環化反応によるピラノ[3,2-c]ピリジンコアの形成と、それに続くtert-ブトキシカルボニル(Boc)保護基の導入が含まれます。反応条件は異なる可能性がありますが、一般的な試薬には、環化および保護ステップを促進するための酸、塩基、およびさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するための合成ルートの最適化が含まれる場合があります。これには、反応条件とスケーラビリティをよりよく制御できる連続フローリアクターの使用が含まれる場合があります。さらに、結晶化またはクロマトグラフィーなどの精製方法が使用されて、目的の製品を高純度で得ます。
化学反応の分析
反応の種類
(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acidは、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 求核置換反応または求電子置換反応は、分子に新しい置換基を導入できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件には、通常、目的の変換を促進する制御された温度と溶媒が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、使用される求核剤または求電子剤に応じて、さまざまな官能基を導入できます。
科学研究における用途
化学
化学では、this compoundは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応性の探求と新しい合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は、酵素機構の研究のためのプローブとして、または生物活性分子の合成のための前駆体として使用できます。その構造的特徴は、生化学的経路と相互作用を調査するための貴重なツールとなります。
医学
医薬品化学では、this compoundは、潜在的な治療用途について研究されています。これは、特定の病気や状態を標的とする新しい薬剤の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、ユニークな特性を持つ新しい材料の開発に使用できます。ポリマーやその他の材料への組み込みにより、コーティング、接着剤、または電子デバイスなど、さまざまな用途における性能を向上させることができます。
科学的研究の応用
Chemistry
In chemistry, (4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
作用機序
(4R,4aR,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxylic acidの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、その生物活性に役割を果たす酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物の効果は、これらの標的への結合を介して媒介され、それらの機能または活性の変化につながります。関与する正確な経路は、化合物が使用される特定の用途と状況によって異なります。
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
(4R,4aR,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-6-4-11-10(8-15)9(12(16)17)5-7-19-11/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11-/m1/s1 |
InChIキー |
WYSTZPJUMPAXFD-OUAUKWLOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)[C@@H](CCO2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(CCO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)

![3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11745101.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11745104.png)

![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)

![Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B11745126.png)

![Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-](/img/structure/B11745133.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11745134.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745139.png)
